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Cephalosporin C sodium - 51762-04-0

Cephalosporin C sodium

Catalog Number: EVT-398106
CAS Number: 51762-04-0
Molecular Formula: C16H20N3NaO8S
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cephalosporin C sodium is a semi-synthetic cephalosporin antibiotic derived from the fermentation of the fungus Cephalosporium acremonium [, ]. It serves as a crucial intermediate in the production of various semi-synthetic cephalosporin antibiotics.

Cephalosporin C

  • Compound Description: Cephalosporin C is a natural β-lactam antibiotic produced by the fungus Cephalosporium acremonium [, ]. It serves as a crucial starting material for synthesizing various semi-synthetic cephalosporin antibiotics.

Deacetyl Cephalosporin C (DCPC)

  • Compound Description: Deacetyl Cephalosporin C is a derivative of Cephalosporin C, lacking the acetyl group at position 3 []. It is a key intermediate in the enzymatic synthesis of 7-aminocephalosporanic acid (7-ACA).
  • Relevance: Deacetyl Cephalosporin C serves as a direct precursor to Cephalosporin C sodium in the two-step enzymatic process for producing 7-ACA, highlighting the interconnectedness in the synthesis of these cephalosporin derivatives [].

7-Aminocephalosporanic Acid (7-ACA)

  • Compound Description: 7-Aminocephalosporanic acid (7-ACA) is a core chemical structure found in many cephalosporin antibiotics []. It is often synthesized from Cephalosporin C or its derivatives.
  • Relevance: 7-ACA is a key building block in the synthesis of Cephalosporin C sodium and other important cephalosporin antibiotics. The research highlights a method to produce 7-ACA from related compounds, further emphasizing their close relationship [].

Deacetyl Glutaryl-7-ACA (D-Gl-7-ACA)

  • Compound Description: Deacetyl Glutaryl-7-ACA is an intermediate compound formed during the two-step enzymatic process for producing 7-ACA []. It arises from the enzymatic action of D-amino acid oxidase on DCPC, followed by reaction with glutaryl acylase.
  • Relevance: The formation of D-Gl-7-ACA highlights the stepwise modification of related compounds in the synthesis of 7-ACA, further connecting it to the production of Cephalosporin C sodium [].

Cephaloridine

  • Compound Description: Cephaloridine is a semi-synthetic cephalosporin antibiotic synthesized from Cephalosporin C [, ]. It is recognized for its activity against a broad spectrum of bacteria, including penicillin-resistant strains.
  • Relevance: Like Cephalosporin C sodium, Cephaloridine is a semi-synthetic derivative of Cephalosporin C, demonstrating the diverse range of antibiotics derived from this natural compound [, ].

Sodium cephalothin (Keflin)

  • Compound Description: Sodium cephalothin, also known as Keflin, is another semi-synthetic cephalosporin antibiotic derived from Cephalosporin C [, ].
  • Relevance: Similar to Cephalosporin C sodium, sodium cephalothin exemplifies the modification of Cephalosporin C to create therapeutically useful antibiotics [, ].

Benzylpenicillin

  • Compound Description: Benzylpenicillin, commonly known as penicillin G, is a natural penicillin antibiotic [, ]. While not a cephalosporin, its structural similarity and shared mechanism of action make it relevant.
  • Relevance: The comparison of Cephalosporin C sodium derivatives like cephaloridine to benzylpenicillin highlights the evolving landscape of antibiotic development, with newer cephalosporins often exhibiting improved resistance profiles compared to some penicillins [, ].

Methicillin

  • Compound Description: Methicillin is a penicillinase-resistant penicillin antibiotic developed to combat penicillin-resistant bacteria [].
  • Relevance: Comparing the activity of Cephalosporin C sodium derivatives like cephaloridine to methicillin underscores the ongoing challenge of antibiotic resistance and the search for effective treatments [].
Overview

Cephalosporin C sodium is a widely used antibiotic belonging to the cephalosporin class, which is known for its broad-spectrum activity against various bacterial infections. It is particularly effective against penicillin-resistant strains of bacteria. Cephalosporin C was first discovered in the 1940s and has since been a critical component in the development of many semi-synthetic derivatives used in clinical practice.

Source and Classification

Cephalosporin C is derived from the fungus Cephalosporium acremonium, which produces this compound during fermentation. The classification of cephalosporins is based on their generation, with Cephalosporin C being one of the earliest members of this class. It is categorized as a first-generation cephalosporin, which primarily targets Gram-positive bacteria, although it also has some activity against Gram-negative bacteria.

Synthesis Analysis

The synthesis of cephalosporin C sodium involves several steps, primarily focusing on extraction and purification techniques.

  1. Extraction: The process begins with the fermentation of Cephalosporium acremonium, followed by membrane filtration to separate the cephalosporin C filtrate from the fermentation broth. This involves using ceramic membranes to remove mycelium and proteins, followed by ultrafiltration to eliminate pigments and impurities .
  2. Salt Formation: The cephalosporin C extract is then mixed with sodium isooctanoate in a controlled manner to form the sodium salt. This reaction typically occurs within a specific molar ratio (1:1.10 to 1:1.15) and requires rapid mixing to ensure proper salt formation .
  3. Crystallization: After salt formation, an anti-solvent is added to induce crystallization of cephalosporin C sodium salt from the solution. This step is crucial for obtaining high-purity crystalline forms suitable for pharmaceutical applications .
  4. Enzymatic Hydrolysis: To produce 7-aminocephalosporanic acid from cephalosporin C sodium salt, an enzymatic hydrolysis process utilizing immobilized cephalosporin C acylase is employed .
Molecular Structure Analysis

The molecular formula of cephalosporin C sodium is C16H17N3O7SC_{16}H_{17}N_{3}O_{7}S, and its structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The sodium salt form enhances its solubility in aqueous solutions, making it more suitable for intravenous administration.

Structural Data

  • Molecular Weight: Approximately 397.4 g/mol
  • Crystalline Form: Monoclinic crystals containing water of crystallization .
Chemical Reactions Analysis

Cephalosporin C sodium undergoes several chemical reactions:

  1. Hydrolysis: In aqueous environments, it can be hydrolyzed to yield 7-aminocephalosporanic acid, which serves as a precursor for various semi-synthetic antibiotics.
  2. Acid-Base Reactions: The compound can react with acids or bases to form different salts or alter its solubility characteristics.
  3. Ninhydrin Reaction: Cephalosporin C sodium exhibits a ninhydrin reaction, indicating the presence of amino groups in its structure .
Mechanism of Action

Cephalosporin C sodium exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, disrupting the transpeptidation process that cross-links peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death.

Data on Mechanism

  • Target: Penicillin-binding proteins
  • Effect: Inhibition of cell wall synthesis leading to cell lysis.
Physical and Chemical Properties Analysis

The physical and chemical properties of cephalosporin C sodium are crucial for its application in medicine:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; the sodium salt form enhances aqueous solubility.
  • Stability: Sensitive to heat and light; should be stored in a cool, dark place.
  • pH Range: Typically stable at neutral pH but may degrade under acidic or alkaline conditions .
Applications

Cephalosporin C sodium has significant applications in both clinical and research settings:

  • Antibiotic Therapy: Used extensively for treating infections caused by Gram-positive and some Gram-negative bacteria.
  • Research Applications: Serves as a precursor in synthesizing various semi-synthetic antibiotics that have improved pharmacological properties compared to natural cephalosporins.
  • Pharmaceutical Development: Its derivatives are developed for enhanced efficacy against resistant bacterial strains .
Biosynthesis and Molecular Genetics of Cephalosporin C Sodium

Genetic Regulation of Cephalosporin C Biosynthetic Pathways in Acremonium spp.

The biosynthesis of cephalosporin C sodium in Acremonium chrysogenum (formerly Cephalosporium acremonium) is governed by two spatially and functionally separated gene clusters on chromosome VII: the "early" and "late" clusters [4]. The early cluster contains the pcbAB and pcbC genes alongside regulatory genes cefR and cefT, while the late cluster harbors cefEF and cefG [2] [4]. This physical separation necessitates sophisticated coordination, achieved through global transcriptional regulators like CefR (a pathway-specific activator) and AcveA (a velvet complex protein) [4] [8].

Methionine serves as a potent physiological inducer, dramatically upregulating transcription of all core biosynthetic genes (pcbAB, pcbC, cefEF, and cefG) within 12 hours of addition to cultures [6]. This induction correlates with increased intracellular S-adenosylmethionine (SAM) levels, which act as a molecular signal rather than merely a sulfur donor [3]. Studies confirm that methionine-supplemented cultures exhibit 3-5 fold higher transcript levels of pcbAB and cefEF compared to unsupplemented controls [6]. Additionally, epigenetic regulation through chromatin remodeling influences cluster accessibility, particularly in high-yielding industrial strains where histone modifications enhance gene expression [8].

Table 1: Core Genetic Elements Regulating Cephalosporin C Biosynthesis in A. chrysogenum

Gene/ElementFunctionRegulatory InfluenceResponse to Methionine
pcbABACV synthetase encodingRate-limiting initial step4.8-fold mRNA increase [6]
pcbCIPN synthase encodingConverts ACV to isopenicillin N3.2-fold mRNA increase [6]
cefEFDAOCS/DACS bifunctional enzymeCommits pathway to cephalosporins5.1-fold mRNA increase [6]
cefGDAC acetyltransferaseFinal step to cephalosporin C1.8-fold mRNA increase [6]
cefRPathway-specific activatorBinds early cluster promoterInduced by methionine [4]
AcveAVelvet complex proteinGlobal regulator of secondary metabolismOverexpression increases yield 22.7% [4]

Enzymatic Mechanisms in α-Aminoadipyl-Cysteinyl-Valine (ACV) Tripeptide Formation

The ACV tripeptide (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine) serves as the foundational precursor for cephalosporin C sodium biosynthesis. Its assembly is catalyzed by ACV synthetase (ACVS), an exceptionally large (∼420 kDa) non-ribosomal peptide synthetase (NRPS) encoded by the pcbAB gene [4] [7]. ACVS operates through a thiotemplate mechanism organized into three modules, each activating and incorporating a specific amino acid: L-α-aminoadipic acid (a non-proteinogenic amino acid derived from lysine metabolism), L-cysteine, and L-valine [7].

Each module contains catalytic domains arranged in a C-A-T-PCP-C sequence:

  • Condensation (C): Forms peptide bonds between activated amino acids
  • Adenylation (A): Selects and activates specific amino acids using ATP
  • Thiolation (T): Carrier domain with 4'-phosphopantetheine prosthetic group for thioesterification
  • Peptidyl Carrier Protein (PCP): Shuttles intermediates between domains
  • Epimerization (E): Converts L-valine to D-valine (residing in the third module) [4]

The reaction sequence proceeds as follows:

  • Adenylation and Thioesterification: Each amino acid is activated by ATP to form aminoacyl-AMP, then transferred to the T domain as a thioester.
  • Peptide Bond Formation: The C domain catalyzes nucleophilic attack by the amino group of cysteine onto the thioester of α-aminoadipic acid. The resulting dipeptide is transferred to the third module.
  • Epimerization: The E domain converts L-valine to D-valine prior to condensation.
  • Final Condensation: The C domain joins the dipeptide to D-valine.
  • Release: The linear ACV tripeptide is released via hydrolysis [7].

Table 2: Domain Organization and Function of ACV Synthetase (ACVS)

ModuleAmino Acid IncorporatedCore DomainsSpecial DomainsFunction
1L-α-aminoadipic acidC-A-T-Activates and loads first substrate
2L-cysteineC-A-T-Activates cysteine; condenses with module 1
3L-valineC-A-TEpimerization (E)Activates valine; epimerizes to D-form; completes tripeptide

Role of pcbAB, pcbC, and cefEF Genes in Cephalosporin C Sodium Production

The core enzymatic genes pcbAB, pcbC, and cefEF encode the enzymes responsible for the first three committed steps in cephalosporin C sodium biosynthesis:

  • pcbAB (ACV Synthetase): This giant gene (∼11.8 kb) encodes the NRPS responsible for ACV formation. Its expression is rate-limiting in wild-type strains, as demonstrated by metabolic flux analysis showing ACV pool constraints [4] [9]. Industrial overexpression strategies have increased pcbAB transcripts 20-50 fold in high-yielding strains [4].

  • pcbC (Isopenicillin N Synthase - IPNS): Encodes a non-heme Fe²⁺-dependent oxidase that catalyzes the bicyclization of linear ACV into the β-lactam ring structure of isopenicillin N (IPN). This two-step reaction involves removal of four hydrogen atoms via oxidative cyclization, forming the characteristic bicyclic penicillin nucleus [9]. Oxygen is a critical co-substrate, explaining the strong dependence of cephalosporin production on dissolved oxygen levels in fermenters [7].

  • cefEF (Bifunctional DAOC Synthase/Hydroxylase): The most strategically manipulated gene for industrial production. It encodes a bifunctional enzyme catalyzing two sequential reactions:

  • Expandase activity: Ring expansion of penicillin N to deacetoxycephalosporin C (DAOC) via oxidative opening of the thiazolidine ring and formation of the dihydrothiazine ring characteristic of cephalosporins.
  • Hydroxylase activity: C-3' hydroxylation of DAOC to deacetylcephalosporin C (DAC) [5].Recombinant strains overexpressing cefEF show 2-fold higher enzyme activity and reduced penicillin N accumulation, directly enhancing cephalosporin C titers by 25-40% [5].

Table 3: Impact of Core Gene Manipulation on Cephalosporin C Sodium Production

GeneEncoded EnzymeCatalytic FunctionManipulation StrategyYield ImprovementReference
pcbABACV synthetaseACV tripeptide formationMulti-copy integration in industrial strain18-22% CPC increase [4]
pcbCIPN synthaseBicyclization to isopenicillin NPromoter replacement with gpdA15% CPC increase (modest impact) [4]
cefEFDAOC synthase/DAC hydroxylaseRing expansion & hydroxylationRecombinant overexpression (pPS56 plasmid)25-40% CPC increase; 90% reduction in penicillin N [5]
cefGDAC acetyltransferaseAcetylation of DACCo-overexpression with cefT transporter30% CPC increase [4]

Metabolic Engineering for Enhanced Yield in Industrial Fermentation

Industrial production of cephalosporin C sodium relies on high-yielding strains (>20 g/L titers) developed through multi-round mutagenesis and targeted metabolic engineering [3] [8]. Key strategies include:

S-Adenosylmethionine (SAM) Pathway Engineering

Methionine stimulation of cephalosporin C production (historically observed since Demain's work) operates primarily through SAM accumulation rather than sulfur donation [3]. Metabolic engineering approaches have therefore focused on SAM metabolism:

  • Overexpression of AcsamS (SAM synthetase): Increased intracellular SAM pools 4-fold and cephalosporin C titers to 129.7 µg/mL (4-fold over wild-type) without methionine supplementation [3].
  • Disruption of Acppm1 (SAM-dependent methyltransferase): Redirected SAM toward cephalosporin biosynthesis, increasing titers to 135.5 µg/mL [3].
  • Combinatorial strain Acppm1DM-mecBOE: Disrupted Acppm1 plus overexpressed mecB (cystathionine-γ-lyase) achieved 142.7 µg/mL CPC, demonstrating methionine-independent overproduction [3].

Polyamine-Mediated Enhancement

Exogenous spermidine (5 mM) increases CPC production 15-20% in high-yielding strains by upregulating β-lactam biosynthetic genes (pcbAB, pcbC, cefEF) and improving hyphal differentiation [8]. This correlates with the naturally elevated spermidine levels (5.2-fold) in industrial strains versus wild-type A. chrysogenum [8].

Strain Improvement via Mutagenesis and Selection

The industrial strain A. chrysogenum HY (RNCM 408D) was developed through multi-round random mutagenesis (UV, NTG) of ATCC 11550, resulting in:

  • 200-300 fold higher CPC titers (9-12 g/L vs. 0.05 g/L in wild-type)
  • Chromosomal rearrangements amplifying the "early" and "late" biosynthetic clusters
  • 5-300 fold upregulation of biosynthetic genes [8]
  • Morphological alterations including reduced conidiation and fragmented hyphae, enhancing nutrient uptake [8]

Table 4: Metabolic Engineering Approaches for Enhanced Cephalosporin C Sodium Yield

Engineering TargetStrategyMechanismTiter ImprovementReference
SAM metabolismAcsamS overexpressionIncreases SAM pools as biosynthetic inducer4-fold CPC increase (vs. WT) [3]
SAM consumptionAcppm1 disruptionReduces competitive SAM utilization135.5 µg/mL CPC [3]
Transsulfuration pathwaymecB overexpression in Acppm1 mutantEnhances cysteine supply; SAM accumulation142.7 µg/mL CPC (5.5-fold vs. WT) [3]
Polyamine metabolismSpermidine supplementationUpregulates β-lactam genes; improves morphology15-20% CPC increase (HY strain) [8]
Genomic amplificationRandom mutagenesis & selectionAmplifies biosynthetic clusters; upregulates genes200-300 fold CPC increase [8]
Transport engineeringcefT overexpressionEnhances antibiotic secretion1.8-fold CPC increase [4]

Properties

CAS Number

51762-04-0

Product Name

Cephalosporin C sodium

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C16H20N3NaO8S

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1

InChI Key

HZWLVUKHUSRPCG-BJIHTTGYSA-M

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]

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